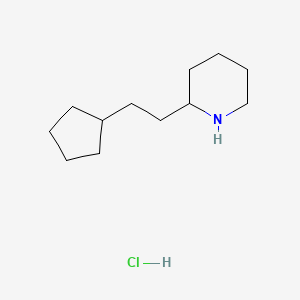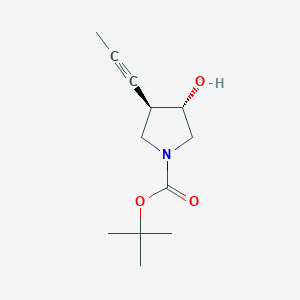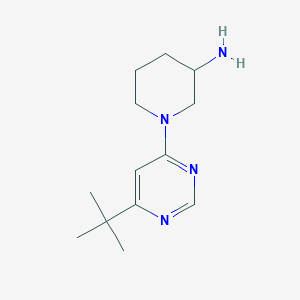![molecular formula C8H14ClNO2 B1531879 3-Chloro-1-[3-(hydroxymethyl)pyrrolidin-1-yl]propan-1-one CAS No. 1564503-67-8](/img/structure/B1531879.png)
3-Chloro-1-[3-(hydroxymethyl)pyrrolidin-1-yl]propan-1-one
Vue d'ensemble
Description
3-Chloro-1-[3-(hydroxymethyl)pyrrolidin-1-yl]propan-1-one is a chemical compound used in scientific research1. It possesses diverse applications, including pharmaceutical synthesis, drug discovery, and organic chemistry studies1.
Synthesis Analysis
Unfortunately, the specific synthesis process for 3-Chloro-1-[3-(hydroxymethyl)pyrrolidin-1-yl]propan-1-one is not available in the search results. However, it’s likely to involve complex organic chemistry reactions.Molecular Structure Analysis
The molecular structure analysis of this compound is not directly available from the search results. However, similar compounds have been analyzed using techniques such as NMR and MS2.Chemical Reactions Analysis
The specific chemical reactions involving 3-Chloro-1-[3-(hydroxymethyl)pyrrolidin-1-yl]propan-1-one are not available in the search results. However, given its structure, it’s likely to participate in various organic reactions.Physical And Chemical Properties Analysis
The specific physical and chemical properties of 3-Chloro-1-[3-(hydroxymethyl)pyrrolidin-1-yl]propan-1-one are not available in the search results. However, similar compounds have been analyzed for properties such as density, melting point, boiling point, and molecular weight3.Applications De Recherche Scientifique
Synthesis and Characterization
The synthesis and characterization of related heterocyclic molecules have been a significant area of research. For instance, studies have focused on synthesizing novel heterocycle-based molecules through reactions involving hydride transfer and carbenium ion formations, leading to compounds with potential applications in non-linear optics due to their hyperpolarizability and stability analyses using NBO analysis (Murthy et al., 2017). These studies provide insights into the molecular structures and reactivity of such compounds, highlighting their potential in various scientific and industrial applications.
Biotechnological Production
Compounds similar to "3-Chloro-1-[3-(hydroxymethyl)pyrrolidin-1-yl]propan-1-one" have been investigated for their biotechnological production and applications. For example, 3-Hydroxypropionaldehyde (3-HPA) and its derivatives are used in food preservation, as precursors for chemicals like acrolein, acrylic acid, and for polymer production. These compounds can be produced through both traditional chemistry and bacterial fermentation, showcasing their versatility and potential in sustainable chemical production (Vollenweider & Lacroix, 2004).
Molecular Docking and Anti-Cancer Potential
Research into the reactivity and docking potential of related compounds has revealed their ability to form stable complexes with biological targets, such as the human alpha9 nicotinic acetylcholine receptor antagonist, suggesting a pathway for developing new anticancer drugs. This highlights the therapeutic potential of these molecules in drug design and development (Murthy et al., 2017).
Application in Polymer and Material Science
Studies on the electrochemical synthesis of N-substituted polybispyrroles have shown these compounds exhibit exciting electrochromic and ion receptor properties, making them suitable for various practical applications, including metal recovery and ion sensing. This research demonstrates the potential of related compounds in the development of new materials with specialized functions (Mert et al., 2013).
Safety And Hazards
The safety and hazards associated with 3-Chloro-1-[3-(hydroxymethyl)pyrrolidin-1-yl]propan-1-one are not specified in the search results. However, similar compounds have been associated with hazard statements such as H302, H312, and H3324.
Orientations Futures
The future directions for the use of 3-Chloro-1-[3-(hydroxymethyl)pyrrolidin-1-yl]propan-1-one are not specified in the search results. However, given its applications in pharmaceutical synthesis, drug discovery, and organic chemistry studies1, it’s likely to continue being an area of interest in these fields.
Please note that this information is based on the available search results and may not be fully comprehensive or accurate. For more detailed information, please refer to specific scientific literature or materials safety data sheets.
Propriétés
IUPAC Name |
3-chloro-1-[3-(hydroxymethyl)pyrrolidin-1-yl]propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14ClNO2/c9-3-1-8(12)10-4-2-7(5-10)6-11/h7,11H,1-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQNCGMTXSYOEFU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1CO)C(=O)CCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-1-[3-(hydroxymethyl)pyrrolidin-1-yl]propan-1-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




amine](/img/structure/B1531798.png)
![1-[(1-fluorocyclopentyl)methyl]-2-(propan-2-yl)-1H-imidazole](/img/structure/B1531799.png)

![1-{6-methyl-5H,6H,7H,8H-pyrido[4,3-c]pyridazin-3-yl}piperazine](/img/structure/B1531804.png)
![1-[1-(prop-2-yn-1-yl)-1H,4H,5H,6H,7H-[1,2,3]triazolo[4,5-c]pyridin-5-yl]ethan-1-one](/img/structure/B1531806.png)

![tert-butyl 1-(prop-2-yn-1-yl)-1H,4H,5H,6H,7H-[1,2,3]triazolo[4,5-c]pyridine-5-carboxylate](/img/structure/B1531810.png)
![6-(Pyridin-3-yl)-2,6-diazaspiro[3.4]octan-7-one dihydrochloride](/img/structure/B1531811.png)
![(1R,2S)-2-[2-(thiophen-2-yl)ethynyl]cyclopentan-1-ol](/img/structure/B1531812.png)
![(3R,4R)-4-[(2-hydroxyethyl)sulfanyl]oxolan-3-ol](/img/structure/B1531814.png)
![1-{[(3R,4R)-4-hydroxyoxolan-3-yl]sulfanyl}ethan-1-one](/img/structure/B1531815.png)
![2-(1-{[(1-Hydroxycyclopentyl)methyl]sulfanyl}cyclopropyl)acetic acid](/img/structure/B1531816.png)
